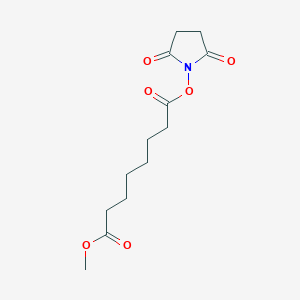
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde
Overview
Description
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde (5-DFPPC) is an organic compound that has been studied for its potential applications in the scientific research field. 5-DFPPC is a colorless and crystalline solid that is soluble in organic solvents, such as ethanol and acetone. It has a molecular weight of 278.12 g/mol and a melting point of 87-89°C. 5-DFPPC has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Scientific Research Applications
Novel Quinone-Fused Corroles
The Gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde was utilized in azomethine ylide chemistry. It served as a precursor in 1,3-dipolar cycloaddition reactions with quinones, leading to both expected dehydrogenated 1,3-dipolar cycloadducts and novel quinone-fused corrole derivatives (Vale et al., 2007).
Synthesis of Heterocyclic Chalcones
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde has been used in the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These carbaldehydes were further treated to produce chalcone analogues and dipyrazolopyridines, demonstrating its versatility in heterocyclic compound synthesis (Quiroga et al., 2010).
Photophysical Properties of Novel Pyrazolo Naphthyridines
The heterocyclic orthoaminoaldehyde, similar to 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde, was a key intermediate in the synthesis of pyrazolo[3,4-h][1,6]naphthyridine, showcasing its importance in studying photophysical properties of such compounds. The substituents on the newly annulated pyridine ring significantly influenced absorption and emission properties (Patil et al., 2010).
Development of Thienopyridines
In a study on the conversion of acetamidothiophens into thienopyridines, 5-substituted-2-acetamidothiophens were transformed into 2-acetamidothiophen-3-carbaldehydes, highlighting the role of pyridine-2-carbaldehyde derivatives in the formation of thienopyridines and exploring the mechanisms involved in these reactions (Meth–Cohn et al., 1981).
Use in Sonogashira-Type Reactions
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally related to 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde, were precursors in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This illustrates the compound's potential in facilitating complex organic syntheses (Vilkauskaitė et al., 2011).
Development of Hydrophobic Base Pairs
In genetic alphabet expansion research, pyrrole-2-carbaldehyde, a compound related to 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde, was developed as a specific pairing partner for 9-methylimidazo[(4,5)-b]pyridine. This demonstrated the compound's utility in the development of unnatural base pairs for potential applications in DNA research (Mitsui et al., 2003).
properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-2-4-12(14)11(5-9)8-1-3-10(7-16)15-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURXOKFLKZRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)


![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)
![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)


![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)

